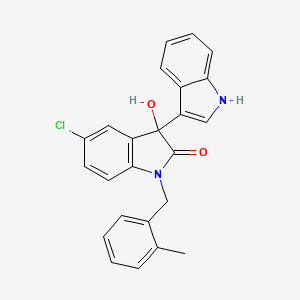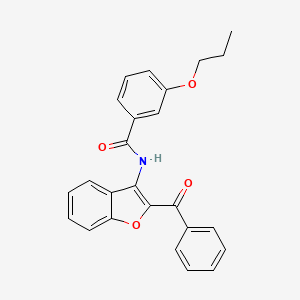
5'-chloro-3'-hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-chloro-3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a methylbenzyl group attached to a biindole core. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a series of condensation reactions involving indole derivatives.
Introduction of Functional Groups: The chloro, hydroxy, and methylbenzyl groups are introduced through selective substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5’-chloro-3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5’-chloro-3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 5’-chloro-3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific combination of functional groups and the biindole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C24H19ClN2O2 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
5-chloro-3-hydroxy-3-(1H-indol-3-yl)-1-[(2-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-6-2-3-7-16(15)14-27-22-11-10-17(25)12-19(22)24(29,23(27)28)20-13-26-21-9-5-4-8-18(20)21/h2-13,26,29H,14H2,1H3 |
InChI 键 |
UCRDJPSXMXMKCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-hydroxy-1'-[3-(morpholin-4-yl)propyl]-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15024022.png)
![5-(4-Methoxy-3-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15024028.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}ethanone](/img/structure/B15024031.png)
![3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15024049.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B15024053.png)
![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-chlorobenzamide](/img/structure/B15024058.png)
![5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15024063.png)
![2,2,3-Trimethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B15024069.png)
![5-[(4-Butylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15024074.png)
![9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15024077.png)

![1-(Azepan-1-yl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}ethanone](/img/structure/B15024079.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide](/img/structure/B15024086.png)
![N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine](/img/structure/B15024099.png)
